molecular formula C24H23N3O3S2 B2368222 4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941957-16-0

4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2368222
CAS RN: 941957-16-0
M. Wt: 465.59
InChI Key: UGNUKIVNRHDCDL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzamide moiety, a benzo[d]thiazole moiety, and a pyridine moiety . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving the coupling of the appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple aromatic rings, given the presence of the benzamide, benzo[d]thiazole, and pyridine moieties .

Scientific Research Applications

    Antimicrobial Activity

    • Researchers have investigated the antimicrobial properties of this compound. In a study, derivatives of thiazolidin-4-one containing the 6-methylbenzo[d]thiazol-2-yl moiety exhibited significant antibacterial activity against both Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) bioorganisms . The inhibition zone diameters were measured in millimeters, indicating the compound’s effectiveness against these bacteria.

Safety And Hazards

The safety and hazards associated with this compound are not available from the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16(2)32(29,30)20-10-8-18(9-11-20)23(28)27(15-19-6-4-5-13-25-19)24-26-21-12-7-17(3)14-22(21)31-24/h4-14,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNUKIVNRHDCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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